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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the specificity of the p63 antibody, a critical reagent in cancer research and

developmental biology.

Introduction to p63 Antibody Specificity
The p63 protein, a member of the p53 tumor suppressor family, plays a crucial role in epithelial

development and is implicated in various cancers.[1] The TP63 gene encodes multiple protein

isoforms, primarily the full-length TAp63 and the N-terminally truncated ΔNp63, which can have

opposing functions.[1] Consequently, the specificity of p63 antibodies, particularly their ability to

distinguish between these isoforms and not cross-react with other p53 family members, is

paramount for accurate experimental results. Insufficient antibody specificity is a common issue

that can lead to unreliable data and false findings.[2] This guide addresses common problems

encountered with p63 antibody specificity and provides solutions to overcome them.

Frequently Asked Questions (FAQs)
Q1: What are the main isoforms of p63, and why is isoform-specific recognition important?

The TP63 gene produces two main types of isoforms through the use of alternative promoters:

the full-length transactivating (TA) isoforms (TAp63) and the N-terminally truncated (ΔN)

isoforms (ΔNp63).[1] These isoforms can be further spliced at the C-terminus to generate α, β,

and γ variants.[1] TAp63 isoforms can induce apoptosis and cell cycle arrest, similar to p53,

while ΔNp63 isoforms can act as transcriptional repressors and are often overexpressed in
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squamous cell carcinomas.[1] Given their distinct biological roles, using an antibody that can

specifically recognize the isoform of interest is critical for accurate interpretation of

experimental results.

Q2: Can p63 antibodies cross-react with other p53 family members like p53 and p73?

Yes, cross-reactivity with p53 and p73 is a potential issue due to the structural similarity

between the members of the p53 family.[1] It is essential to select a p63 antibody that has been

validated for specificity and does not show cross-reactivity with p53 and p73. Always check the

manufacturer's datasheet for validation data, such as Western blots using lysates from cells

expressing only p53 or p73.

Q3: What is lot-to-lot variability, and how can it affect my experiments with p63 antibodies?

Lot-to-lot variability refers to the differences in performance between different manufacturing

batches of the same antibody. This can be a significant problem, especially with polyclonal

antibodies, and can lead to a lack of reproducibility in experiments.[2] For monoclonal

antibodies, while generally more consistent, issues such as decreased yield over time from the

hybridoma may still occur.[3] It is crucial to validate each new lot of antibody to ensure it

performs similarly to previous lots.

Troubleshooting Guides
Western Blotting
Q: I am seeing multiple non-specific bands in my Western blot for p63. What could be the

cause?

A: Non-specific bands in a Western blot can arise from several factors:

Antibody Concentration: The primary antibody concentration may be too high, leading to off-

target binding. Try titrating the antibody to find the optimal concentration.

Blocking: Inadequate blocking of the membrane can result in non-specific binding of the

primary or secondary antibody. Ensure you are using an appropriate blocking agent (e.g., 5%

non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at

room temperature).
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Washing: Insufficient washing between antibody incubation steps can lead to high

background and non-specific bands. Increase the number and duration of washes.

Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in

the lysate. Run a control lane with only the secondary antibody to check for non-specific

binding.

Lysate Quality: The protein lysate may contain degraded proteins, leading to the appearance

of lower molecular weight bands. Ensure proper sample preparation and use of protease

inhibitors.

Q: The p63 band appears at a different molecular weight than expected. Why?

A: The calculated molecular weight of p63 is around 68-77 kDa, but the apparent molecular

weight on a Western blot can vary due to several factors:[4]

Isoform Expression: Different p63 isoforms have different molecular weights. For example,

TAp63 isoforms are larger than ΔNp63 isoforms. Identify which isoforms are expected to be

present in your sample.

Post-Translational Modifications (PTMs): PTMs such as phosphorylation, acetylation, and

ubiquitination can alter the protein's migration in the gel.

Gel Electrophoresis Conditions: The type of gel, running buffer, and voltage can all affect

protein migration.

Immunohistochemistry (IHC)
Q: I am observing high background staining in my p63 IHC. How can I reduce it?

A: High background in IHC can obscure the specific signal. Here are some common causes

and solutions:

Primary Antibody Concentration: As with Western blotting, a high concentration of the

primary antibody can lead to non-specific binding. Titrate the antibody to determine the

optimal dilution.
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Blocking of Endogenous Peroxidase: If using a horseradish peroxidase (HRP)-conjugated

secondary antibody, endogenous peroxidase activity in the tissue can cause background

staining. Use a peroxidase blocking step (e.g., with 3% hydrogen peroxide) before primary

antibody incubation.

Blocking of Non-Specific Binding: Use a blocking serum from the same species as the

secondary antibody to block non-specific binding sites.

Mouse-on-Mouse Staining: If you are using a mouse monoclonal antibody on mouse tissue,

you may need to use a specialized mouse-on-mouse blocking reagent to prevent the

secondary antibody from binding to endogenous mouse immunoglobulins.

Quantitative Data
Table 1: Recommended Starting Dilutions for p63
Antibody Applications

Application
Recommended
Dilution

Positive Control Reference

Western Blot (WB) 1:500 - 1:2000
A431, HaCaT, or RT4

whole cell lysate
[4]

Immunohistochemistry

(IHC)
1:50 - 1:200

Human prostate or

breast cancer tissue
[4]

Immunocytochemistry

(ICC/IF)
1:50 - 1:200 A431 cells [4]

Flow Cytometry 1:50 - 1:100
Permeabilized A431

cells
[4]

Note: These are starting recommendations. Optimal dilutions should be determined

experimentally.

Experimental Protocols
Western Blotting Protocol for p63 Detection
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Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase

inhibitors. Determine protein concentration using a BCA assay.

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel at

100-150V until the dye front reaches the bottom.

Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2

hours at 4°C.

Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with

0.1% Tween-20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the p63 antibody (e.g., at a

1:1000 dilution in 5% non-fat milk/TBST) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:2000 dilution in 5% non-fat milk/TBST for 1

hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and

image the signal using a chemiluminescence imaging system.[4]

Immunohistochemistry Protocol for p63 in Paraffin-
Embedded Tissues

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in

a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

Peroxidase Block: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block

endogenous peroxidase activity.
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Blocking: Block non-specific binding by incubating the sections with a blocking serum for 30

minutes.

Primary Antibody Incubation: Incubate the sections with the p63 antibody (e.g., at a 1:100

dilution) overnight at 4°C.

Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated

secondary antibody, followed by a streptavidin-HRP conjugate.

Detection: Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate, which

produces a brown precipitate.

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to

xylene and mount with a permanent mounting medium.
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Caption: Simplified p63 signaling pathway.
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Caption: Workflow for p63 antibody validation.
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Caption: Troubleshooting non-specific signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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